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Introduction
Nick translation is a robust enzymatic method for labeling DNA probes to a high specific

activity. This technique utilizes the coordinated activities of DNase I and DNA Polymerase I to

introduce single-strand breaks ("nicks") into a double-stranded DNA template, followed by the

incorporation of labeled nucleotides. The 5'→3' exonuclease activity of DNA Polymerase I

removes nucleotides from the 5' side of the nick, while its 5'→3' polymerase activity

sequentially adds new nucleotides, including fluorescently labeled ones like Cy5-dATP.[1][2]

This process effectively "translates" the nick along the DNA strand, resulting in a uniformly

labeled probe.

Cy5, a fluorescent dye from the cyanine family, offers bright far-red fluorescence, which is ideal

for multiplexing experiments due to minimal overlap with other common fluorophores. Probes

labeled with Cy5-dATP are particularly valuable for various molecular biology applications,

including Fluorescence in situ Hybridization (FISH), microarrays, and Southern blotting. In the

context of drug development, these probes are instrumental in cytogenetic analysis, enabling

the visualization of chromosomal aberrations such as gene amplifications, deletions, and

translocations in cancer cells, which can serve as important biomarkers for targeted therapies.

[3][4][5]

These application notes provide a detailed protocol for the generation of Cy5-dATP labeled

DNA probes via nick translation, along with quantitative data for optimization and a
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comprehensive troubleshooting guide.

Data Presentation
Table 1: Effect of DNase I Concentration on Final Probe
Size
The concentration of DNase I is a critical parameter that determines the frequency of nicks and,

consequently, the final size of the labeled DNA probe fragments. Optimal probe sizes for

applications like FISH are typically in the range of 200-500 base pairs.

DNase I Concentration (ng/
µL)

Incubation Time (minutes)
Expected Average Probe
Size (bp)

0.05 90 700 - 1000

0.1 90 400 - 700

0.2 90 200 - 500

0.4 90 100 - 300

Note: These values are approximate and can vary depending on the purity and concentration of

the template DNA and the specific activity of the enzymes. It is recommended to perform a pilot

experiment to optimize DNase I concentration for your specific application.

Table 2: Influence of Cy5-dATP to dATP Ratio on
Labeling Efficiency
The ratio of labeled Cy5-dATP to unlabeled dATP in the reaction mix influences the

incorporation rate of the fluorophore and the overall signal intensity of the probe. A higher ratio

of Cy5-dATP can lead to denser labeling but may also inhibit the polymerase activity to some

extent.
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Molar Ratio (Cy5-
dATP : dATP)

Expected Labeling
Density

Signal Intensity
Potential for
Polymerase
Inhibition

1:5 Low Moderate Low

1:3 Moderate Good Moderate

1:2 High High Increased

1:1 Very High Very High High

Note: For most applications, a molar ratio of 1:3 to 1:2 provides a good balance between high

signal intensity and efficient enzymatic incorporation.

Experimental Protocols
Materials and Reagents

Template DNA (e.g., plasmid, BAC, purified PCR product) at a concentration of 1 µg/µL

10X Nick Translation Buffer (500 mM Tris-HCl pH 7.8, 50 mM MgCl₂, 100 mM 2-

mercaptoethanol)

dNTP mix (1 mM each of dGTP, dCTP, dTTP)

Unlabeled dATP (1 mM)

Cy5-dATP (1 mM)

DNA Polymerase I (10 U/µL)

DNase I (stock at 1 mg/mL, diluted to working concentrations)

Stop Buffer (0.5 M EDTA, pH 8.0)

Nuclease-free water

Equipment for DNA purification (e.g., spin columns or ethanol precipitation reagents)
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Agarose gel electrophoresis system

Fluorescence imaging system

Protocol for Nick Translation with Cy5-dATP
Prepare the Reaction Mixture: On ice, combine the following reagents in a sterile

microcentrifuge tube. It is generally recommended to add the enzymes last.

Reagent
Volume (for a 50 µL
reaction)

Final Concentration

10X Nick Translation Buffer 5 µL 1X

dNTP mix (dGTP, dCTP, dTTP) 1 µL 20 µM each

Unlabeled dATP (1 mM) 1.5 µL 30 µM

Cy5-dATP (1 mM) 0.5 µL 10 µM

Template DNA (1 µg) 1 µL 20 ng/µL

DNase I (diluted) Variable See Table 1

DNA Polymerase I (10 U/µL) 1 µL 0.2 U/µL

Nuclease-free water Up to 50 µL -

Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the

reaction mixture at the bottom of the tube. Incubate the reaction at 15°C for 90 minutes. For

generating smaller fragments, the incubation time can be extended, or the DNase I

concentration can be increased.

Stopping the Reaction: Terminate the reaction by adding 5 µL of 0.5 M EDTA (Stop Buffer)

and heating the mixture to 65°C for 10 minutes to inactivate the enzymes.

Probe Purification: Remove unincorporated nucleotides, which can interfere with

downstream applications. This can be achieved using:
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Spin Columns: Use a commercial PCR purification kit according to the manufacturer's

instructions for purifying DNA fragments larger than 100 bp.

Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of

cold 100% ethanol. Incubate at -20°C for at least 30 minutes and then centrifuge at high

speed to pellet the labeled DNA. Wash the pellet with 70% ethanol and resuspend in a

suitable buffer (e.g., TE buffer).

Quality Control:

Probe Size: Run a small aliquot of the purified probe on a 1-2% agarose gel along with a

DNA ladder to verify that the fragment sizes are within the desired range (typically 200-500

bp for FISH).

Labeling Efficiency (Optional): The incorporation of Cy5 can be quantified by measuring

the absorbance at 260 nm (for DNA) and ~650 nm (for Cy5).

Mandatory Visualizations
Experimental Workflow
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Caption: Workflow for Cy5-dATP DNA probe labeling via nick translation.

Application in Cancer Diagnostics: FISH
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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